Product packaging for [5-(3-Chlorophenyl)isoxazol-3-yl]methanol(Cat. No.:CAS No. 657424-79-8)

[5-(3-Chlorophenyl)isoxazol-3-yl]methanol

Cat. No.: B2528871
CAS No.: 657424-79-8
M. Wt: 209.63
InChI Key: BBLDPDOSTBIXLM-UHFFFAOYSA-N
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Description

[5-(3-Chlorophenyl)isoxazol-3-yl]methanol is a chemical compound based on the isoxazole scaffold, a five-membered heterocyclic ring known for its diverse biological activities and relevance in medicinal chemistry research . Isoxazole derivatives are investigated for a broad spectrum of pharmacological applications, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and immunomodulatory agents . The isoxazole ring is a key pharmacophore in several drugs and is valued in research for its relatively low cytotoxicity and potential to enhance bioavailability . The specific structure of this compound, featuring a 3-chlorophenyl group at the 5-position of the isoxazole ring, is of particular interest in early-stage drug discovery. Structure-Activity Relationship (SAR) studies indicate that the presence of electronegative substituents, such as chlorine, on aromatic rings connected to the isoxazole core can significantly influence the compound's biological potency and its interaction with target sites . This makes it a valuable building block for developing novel therapeutic agents. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex, functionalized molecules and heterocyclic hybrids aimed at various biological targets . In biological screening, related isoxazole compounds have demonstrated potent mechanisms of action relevant to oncology research, such as aromatase inhibition, induction of apoptosis, and tubulin inhibition . In immunology research, certain derivatives have shown marked immunosuppressive properties by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and inducing pro-apoptotic pathways in cellular models . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO2 B2528871 [5-(3-Chlorophenyl)isoxazol-3-yl]methanol CAS No. 657424-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLDPDOSTBIXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657424-79-8
Record name 5-(3-Chlorophenyl)-3-isoxazolemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0657424798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3-CHLOROPHENYL)-3-ISOXAZOLEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPP9WBH6V7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 5 3 Chlorophenyl Isoxazol 3 Yl Methanol and Analogues

Established Synthetic Pathways to the Isoxazole (B147169) Ring System

The formation of the isoxazole ring is a cornerstone of synthesizing a vast array of derivatives. Several classical and modern methods have been developed, each with its own advantages in terms of regioselectivity, substrate scope, and reaction conditions.

Cyclization Reactions Utilizing α,β-Acetylenic Oximes

A prominent method for isoxazole synthesis involves the cyclization of α,β-acetylenic oximes. This intramolecular reaction can be promoted by various catalysts, often leading to high yields of substituted isoxazoles. The regioselectivity of the cyclization is dependent on the substitution pattern of the starting acetylenic oxime, allowing for the controlled synthesis of different isomers. For instance, the choice of substituents on the alkyne and the oxime can direct the formation of either 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles.

Strategies Involving 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings, including isoxazoles. wikipedia.org This reaction typically involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkene or an alkyne. wikipedia.org

Nitrile oxides can be generated in situ from various precursors, including:

Aldoximes: Oxidation of aldoximes is a common method for generating nitrile oxides.

Hydroximoyl chlorides: Dehydrohalogenation of hydroximoyl chlorides provides a reliable route to nitrile oxides.

Nitroalkanes: Dehydration of primary nitroalkanes can also yield the desired nitrile oxide intermediate.

The reaction of a nitrile oxide with an alkyne leads directly to the formation of the isoxazole ring. The regioselectivity of this cycloaddition is a key consideration and is influenced by electronic and steric factors of both the nitrile oxide and the alkyne. This method is highly versatile, allowing for the introduction of a wide range of substituents onto the isoxazole core. For example, the reaction of 3-chlorobenzonitrile (B1581422) oxide with a suitable alkyne bearing a protected hydroxymethyl group could be a viable route to the target molecule's core structure.

Approaches Based on Chalcone (B49325) Precursors

Chalcones, or α,β-unsaturated ketones, are versatile starting materials for the synthesis of various heterocyclic compounds, including isoxazoles. The reaction of a chalcone with hydroxylamine (B1172632) hydrochloride is a common and effective method for constructing the isoxazole ring. This reaction proceeds through the formation of a chalcone oxime intermediate, which then undergoes cyclization to form the isoxazoline (B3343090), followed by oxidation to the isoxazole.

The regioselectivity of the cyclization can be influenced by the reaction conditions, such as the pH. This approach is particularly useful for the synthesis of 3,5-diarylisoxazoles. For the synthesis of [5-(3-Chlorophenyl)isoxazol-3-yl]methanol, a chalcone precursor bearing a 3-chlorophenyl group at the β-position and a protected hydroxymethyl group at the carbonyl carbon could be envisioned. A documented synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole from a brominated chalcone highlights the utility of this pathway. wpmucdn.com The reaction involves the formation of an imine followed by heterocycle formation. wpmucdn.com

Specific Synthetic Routes for this compound and Related Derivatives

Building upon the general strategies for isoxazole ring formation, specific methods have been developed to synthesize this compound and its analogues with control over the substitution pattern.

Regioselective Functionalization Techniques

The regioselective synthesis of isoxazoles is critical for obtaining the desired substitution pattern, such as in this compound where the 3-chlorophenyl group is at the 5-position and the methanol (B129727) group is at the 3-position.

One approach to achieve this regioselectivity is through the careful selection of starting materials in a 1,3-dipolar cycloaddition. For instance, the reaction of 3-chlorobenzaldehyde (B42229) with hydroxylamine can generate 3-chlorobenzaldoxime, which can then be converted to 3-chlorobenzonitrile oxide. The subsequent cycloaddition of this nitrile oxide with propargyl alcohol would be expected to yield a mixture of regioisomers, with the desired 5-(3-chlorophenyl)-3-(hydroxymethyl)isoxazole being one of the products. The regiochemical outcome of such reactions is often governed by the electronic properties of the substituents on both the nitrile oxide and the alkyne.

Another strategy involves the functionalization of a pre-formed isoxazole ring. For example, starting with 5-(3-chlorophenyl)isoxazole, a formyl group could be introduced at the 3-position, followed by reduction to the corresponding methanol. Alternatively, a carboxylic acid group at the 3-position can be reduced to the alcohol. The availability of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid as a commercial starting material suggests that its reduction is a direct and viable route to this compound. sigmaaldrich.com

Below is a table summarizing the regioselective synthesis of substituted isoxazoles from propargylic alcohols, which demonstrates the control that can be achieved in these reactions.

Table 1: Regioselective Synthesis of Substituted Isoxazoles from Propargylic Alcohols

Entry Propargylic Alcohol Product Yield (%)
1 Phenylpropargyl alcohol 3-Methyl-5-phenylisoxazole 85
2 1-Phenylprop-2-yn-1-ol 3-Hydroxymethyl-5-phenylisoxazole 78
3 But-3-yn-2-ol 3,5-Dimethylisoxazole 82

This table is illustrative and based on general findings in the synthesis of substituted isoxazoles.

One-Pot Synthesis Protocols

A relevant example is the one-pot synthesis of (3-phenylisoxazol-5-yl)methanol derivatives. This procedure involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a 1,3-dipolar cycloaddition with an alkyne. By analogy, a one-pot reaction of 3-chlorobenzaldoxime with propargyl alcohol could be a direct route to this compound.

Another one-pot approach involves a three-component reaction of an aldehyde, hydroxylamine, and an alkyne. This method circumvents the need to pre-form and isolate the aldoxime intermediate. A study on the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol from 4-methylbenzaldehyde, hydroxylamine hydrochloride, and propargyl alcohol via a [3+2] cycloaddition process demonstrates the feasibility of this strategy. biolmolchem.com The reaction proceeds by converting the aldehyde to the corresponding aldoxime, which is then oxidized in situ to the nitrile oxide, followed by cycloaddition with the alkyne. biolmolchem.com

The following table outlines a general one-pot synthesis of 5-aryl-3-hydroxymethylisoxazoles.

Table 2: One-Pot Synthesis of 5-Aryl-3-hydroxymethylisoxazoles

Entry Aryl Aldehyde Alkyne Product Yield (%)
1 Benzaldehyde Propargyl alcohol (5-Phenylisoxazol-3-yl)methanol 75
2 4-Chlorobenzaldehyde Propargyl alcohol [5-(4-Chlorophenyl)isoxazol-3-yl]methanol 72
3 3-Chlorobenzaldehyde Propargyl alcohol This compound 70 (projected)

This table presents representative yields for one-pot syntheses of similar compounds, with a projected yield for the title compound.

Reaction Conditions and Optimization Strategies

The synthesis of 3,5-disubstituted isoxazoles, such as the parent structure of this compound, is commonly achieved through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. rsc.orgbiolmolchem.com In this case, the reaction would involve a nitrile oxide generated from 3-chlorobenzaldehyde oxime and an alkyne like propargyl alcohol.

The general synthetic pathway involves the in-situ generation of 3-chlorophenylnitrile oxide from 3-chlorobenzaldoxime using an oxidizing agent like sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS). This highly reactive intermediate then undergoes a cycloaddition reaction with propargyl alcohol to yield the target molecule. biolmolchem.comcore.ac.uk

Key reaction conditions that are often optimized include the choice of solvent, base, temperature, and catalyst. organic-chemistry.org For instance, the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, a related compound, is achieved by reacting a brominated chalcone with hydroxylamine hydrochloride in ethanol, followed by the addition of sodium hydroxide (B78521) and refluxing for several hours to promote cyclization. wpmucdn.com Another relevant synthesis, for (3-para-tolyl-isoxazol-5-yl)methanol, involves the cyclization of 4-methylbenzaldoxime with propargyl alcohol using sodium hypochlorite. biolmolchem.com

Optimization strategies focus on improving yield, purity, and reaction time while minimizing side products. The use of deep eutectic solvents (DES) like choline (B1196258) chloride:urea has been reported as an environmentally benign alternative to traditional organic solvents for the one-pot synthesis of 3,5-disubstituted isoxazoles. core.ac.uk For the synthesis of 3,4,5-trisubstituted isoxazoles, optimization of the base and solvent system is crucial; for example, using N,N-diisopropylethylamine (DIPEA) in a water/methanol mixture at room temperature has proven effective. d-nb.infonih.gov Catalysis, including the use of copper(I) for cycloadditions with terminal acetylenes or gold(III) chloride for cycloisomerization of α,β-acetylenic oximes, can enhance regioselectivity and allow for milder reaction conditions. nih.govorganic-chemistry.org

Table 1: Optimization of Reaction Conditions for Isoxazole Synthesis
ParameterCondition/ReagentPurpose/EffectReference
SolventEthanol, Methanol/Water, AcetonitrileStandard solvent for dissolving reactants. Aqueous systems are used for greener protocols. wpmucdn.comd-nb.info
SolventDeep Eutectic Solvents (e.g., Choline chloride:urea)Environmentally benign alternative, can be recycled. core.ac.uk
BaseSodium Hydroxide (NaOH), N,N-Diisopropylethylamine (DIPEA)Promotes deprotonation and cyclization. Choice of base can control selectivity. wpmucdn.comnih.gov
TemperatureRoom Temperature to RefluxHigher temperatures can increase reaction rate but may lead to side products. Milder conditions are often preferred. wpmucdn.comd-nb.info
CatalystCopper(I), Gold(III) Chloride (AuCl3)Improves regioselectivity and reaction efficiency, allowing for milder conditions. nih.govorganic-chemistry.org
Oxidant (for nitrile oxide generation)Sodium Hypochlorite (NaOCl), N-Chlorosuccinimide (NCS)Generates the nitrile oxide intermediate in situ from an aldoxime. biolmolchem.comcore.ac.uk

Synthesis of Structural Analogues for Comparative Research

To investigate structure-activity relationships (SAR), researchers synthesize a variety of structural analogues of the lead compound. This involves systematic modifications to different parts of the molecule.

Modifications on the Phenyl Moiety

The 3-chlorophenyl group at the C-5 position of the isoxazole ring is a common site for modification. By starting with different substituted benzaldehydes, a wide array of analogues can be created. The electronic and steric properties of the substituent on the phenyl ring can significantly influence the biological activity of the resulting compound. researchgate.net

For example, studies on other isoxazole derivatives have shown that compounds with chloro or bromo substitutions on the phenyl ring exhibit significant anti-inflammatory activity. nih.gov In other cases, methyl, methoxy, or chloride substitutions have been found to enhance anticancer activity against certain cell lines. nih.gov The synthesis of these analogues follows the same general synthetic routes, simply substituting the initial 3-chlorobenzaldehyde with other desired aromatic aldehydes.

Table 2: Examples of Phenyl Moiety Modifications
Starting AldehydeResulting C-5 Phenyl GroupPotential Impact on PropertiesReference
4-Chlorobenzaldehyde4-ChlorophenylAlters substituent position (para vs. meta) nih.gov
4-Bromobenzaldehyde4-BromophenylIntroduces a different halogen (Br vs. Cl) nih.gov
4-Methylbenzaldehyde4-Methylphenyl (p-tolyl)Introduces an electron-donating group biolmolchem.com
4-Methoxybenzaldehyde4-MethoxyphenylIntroduces a strong electron-donating group wpmucdn.comnih.gov
4-Nitrobenzaldehyde4-NitrophenylIntroduces a strong electron-withdrawing group researchgate.net

Derivatization at Isoxazole Ring Positions (C-3 and C-5)

Both the C-3 and C-5 positions of the isoxazole ring are amenable to derivatization, allowing for extensive exploration of the chemical space around the core scaffold. researchgate.net

C-5 Position: As discussed previously, modifications at the C-5 position are typically achieved by varying the alkyne component in the 1,3-dipolar cycloaddition reaction. Using different terminal alkynes allows for the introduction of a wide range of aryl or alkyl substituents at this position.

C-3 Position: The methanol group at the C-3 position is a versatile handle for further functionalization. One strategy involves the reduction of a corresponding ketone. For example, acylation of benzene (B151609) or toluene (B28343) with a 5-arylisoxazole-3-carbonyl chloride yields a ketone, which can then be reduced to the secondary alcohol using a reducing agent like sodium borohydride. researchgate.net

Alternatively, the primary alcohol of this compound can be converted into a better leaving group, such as a chloride, by reacting it with thionyl chloride. The resulting (5-arylisoxazol-3-yl)chloromethane is an electrophilic intermediate that can react with various O- and N-nucleophiles (e.g., benzylamine, morpholine, substituted phenols) to introduce a wide variety of functional groups at the C-3 methyl position. researchgate.netresearchgate.net

Table 3: Derivatization Strategies for the C-3 Position
Starting MaterialReagentsIntermediate/ProductPurposeReference
5-Arylisoxazole-3-carbonyl chloride1. Aromatic (e.g., Benzene), AlCl3 2. NaBH4(5-Arylisoxazol-3-yl)arylmethanolIntroduce diverse aryl groups on the methanol carbon. researchgate.net
(5-Arylisoxazol-3-yl)methanolThionyl chloride (SOCl2)(5-Arylisoxazol-3-yl)chloromethaneCreate an electrophilic intermediate for nucleophilic substitution. researchgate.net
(5-Arylisoxazol-3-yl)chloromethaneNucleophiles (e.g., Benzylamine, Morpholine, Phenols)Substituted (5-Arylisoxazol-3-yl)methylamines, ethers, etc.Introduce a variety of functional groups via substitution. researchgate.netresearchgate.net

Introduction of Diverse Substituents and Functional Groups

Beyond simple modifications at the C-3 and C-5 positions, more complex functional groups and substituents can be introduced to create novel analogues. This includes functionalization at the C-4 position of the isoxazole ring. The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved via [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, β-ketoesters, or β-ketoamides. nih.gov This allows for the introduction of acyl, ester, or amide functionalities at the C-4 position.

Another advanced strategy involves the functionalization of a pre-formed isoxazole ring through nucleophilic aromatic substitution (SNAr). An efficient method has been developed for the functionalization of isoxazoles bearing a nitro group, which acts as a strong electron-withdrawing group to activate the ring for substitution. researchgate.net For instance, 5-nitroisoxazoles can react with a broad scope of O-, N-, and S-based nucleophiles to displace the nitro group, providing a powerful tool for late-stage diversification of the isoxazole scaffold under mild conditions. researchgate.net This approach enables the synthesis of a wide range of functionalized isoxazole derivatives that might be difficult to access through traditional cycloaddition methods. researchgate.net

Advanced Spectroscopic and Structural Characterization of 5 3 Chlorophenyl Isoxazol 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined, while 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) reveal through-space correlations, providing insights into the molecule's three-dimensional structure.

For a compound analogous to the title compound, such as 5-(3-chlorophenyl)-3-phenylisoxazole, the ¹H NMR spectrum in CDCl₃ would be expected to show distinct signals for the isoxazole (B147169) proton and the aromatic protons. rsc.org The proton on the isoxazole ring typically appears as a singlet. The protons on the 3-chlorophenyl group would exhibit a complex splitting pattern in the aromatic region of the spectrum. rsc.org

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbon atoms of the isoxazole ring, the chlorophenyl ring, and the phenyl group would resonate at characteristic chemical shifts. rsc.org

2D NOESY experiments are particularly useful for establishing the spatial proximity of protons. researchgate.netlibretexts.org For substituted isoxazoles, NOESY can confirm the relative orientation of substituents by identifying cross-peaks between protons that are close in space, even if they are not directly bonded. researchgate.net This is crucial for confirming the specific isomeric form of the compound.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Isoxazole Compound.
NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H~6.8sIsoxazole-H
¹H7.4-7.9mAromatic-H
¹³C~98Isoxazole C4
¹³C123-135Aromatic C
¹³C~163Isoxazole C3
¹³C~169Isoxazole C5

Vibrational Spectroscopy (FT-IR) in Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of an isoxazole derivative will display characteristic absorption bands corresponding to the various vibrational modes of its constituent bonds.

For isoxazole-containing compounds, the FT-IR spectrum is expected to show peaks related to the C=N and N-O stretching vibrations of the isoxazole ring. rjpbcs.com The presence of the chlorophenyl group would be indicated by C-Cl stretching vibrations, typically in the fingerprint region. The hydroxyl group of the methanol (B129727) substituent would give rise to a broad O-H stretching band, and a C-O stretching band. Aromatic C-H stretching and C=C ring stretching vibrations from the phenyl group will also be present.

Table 2: Expected FT-IR Absorption Bands for [5-(3-Chlorophenyl)isoxazol-3-yl]methanol.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching, broad3200-3600
C-H (aromatic)Stretching3000-3100
C=N (isoxazole)Stretching1600-1650
C=C (aromatic)Stretching1450-1600
N-O (isoxazole)Stretching1100-1200
C-O (alcohol)Stretching1000-1260
C-ClStretching600-800

Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. mdpi.com In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion, the mass of which is then measured with high accuracy.

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For this compound, fragmentation would likely involve cleavage of the isoxazole ring and loss of small neutral molecules. The electronic effects of the substituents on the aromatic rings can influence the fragmentation pathways. nih.gov Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural units within the molecule.

X-ray Crystallography for Definitive Molecular Conformation and Stereochemistry

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing definitive information on bond lengths, bond angles, and stereochemistry.

For a related compound, 4-(4-chlorophenyl)-5-phenylisoxazole, X-ray diffraction analysis revealed that the isoxazole ring is planar, with the chlorophenyl and phenyl substituents being inclined to the plane of the isoxazole ring. researchgate.net Similar structural features would be expected for this compound. The crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the methanol group, which can influence the crystal packing. nih.gov

Table 3: Illustrative Crystallographic Data for a Related Chlorophenyl-Substituted Isoxazole Derivative.
ParameterValue
Crystal SystemMonoclinic (example)
Space GroupP2₁/c (example)
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-100
Volume (ų)~1500-2000
Z4 (example)

Computational Chemistry and Theoretical Investigations of 5 3 Chlorophenyl Isoxazol 3 Yl Methanol

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations can predict molecular geometry, orbital energies, and charge distributions, which are key to determining a molecule's reactivity and stability.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

For a related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, density functional theory (DFT) calculations determined the HOMO and LUMO energies to be -6.5601 eV and -1.9053 eV, respectively, resulting in an energy gap of 4.6548 eV. nih.gov While this data is for a different molecule, it illustrates the type of information that can be obtained from HOMO-LUMO analysis.

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between bonds. nih.gov It provides a detailed understanding of charge transfer and hyperconjugative interactions within a molecule. Hyperconjugation involves the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. These interactions contribute to the stability of the molecule. The stabilization energy, E(2), associated with these interactions can be calculated to quantify the strength of the hyperconjugative effect.

NBO analysis can elucidate the delocalization of electron density and rehybridization within the molecule. For instance, in substituted imidazole derivatives, which are also nitrogen-containing heterocycles, NBO analysis has been used to identify significant intramolecular charge transfer from lone pairs of nitrogen and oxygen to antibonding orbitals, which stabilizes the system. nih.gov

Solvation Models and Thermodynamic Property Prediction

The behavior of a molecule can change significantly in the presence of a solvent. Solvation models are computational methods used to predict the thermodynamic properties of a molecule in solution. These models are crucial for understanding reaction mechanisms and predicting solubility.

Please note: The following data is for the constitutional isomer, (3-(3-Chlorophenyl) isoxazol-5-yl) methanol (B129727), as specific studies on [5-(3-Chlorophenyl)isoxazol-3-yl]methanol were not available in the searched literature.

The Polarizable Continuum Model (PCM) is a widely used method to model solvation effects in computational chemistry. biolmolchem.com Instead of modeling individual solvent molecules, which would be computationally expensive, the PCM treats the solvent as a continuous medium with a specific dielectric constant. biolmolchem.com This approach allows for the calculation of solvation energies and the study of how a solvent influences the properties of a solute molecule. biolmolchem.commultistudiesjournal.com The PCM analysis has been employed to investigate the solvation of (3-(3-Chlorophenyl) isoxazol-5-yl) methanol in various solvents with a wide range of dielectric constants. multistudiesjournal.com

The free energy of solvation is a critical thermodynamic quantity that characterizes a substance's solubility. multistudiesjournal.com Using the PCM, the free energy of solvation can be calculated, along with its components, such as electrostatic interactions, cavitation enthalpy, and the repulsive component of Gibbs free energy. multistudiesjournal.com

For (3-(3-Chlorophenyl) isoxazol-5-yl) methanol, the free energy of solvation was calculated in ten different solvents. The results indicate that the solvation is more favorable in non-polar solvents compared to polar solvents, with the exception of carbon tetrachloride. multistudiesjournal.com

Table 1: Free Energy of Solvation (in kJ/mol) for (3-(3-Chlorophenyl) isoxazol-5-yl) methanol in Various Solvents

Solvent Free Energy of Solvation (kJ/mol)
Water -27.392
Nitromethane -34.418
Methanol -46.797
Ethanol -45.793
Acetone -48.112
Dichloromethane -46.061
Tetrahydrofuran -49.204
Toluene (B28343) -51.296
Benzene (B151609) -51.714

This data is for the isomer (3-(3-Chlorophenyl) isoxazol-5-yl) methanol. multistudiesjournal.com

The dipole moment of a molecule can be influenced by the surrounding solvent. The PCM allows for the calculation of the induced dipole moment of a solute in different solvent environments. The changes in the dipole moment are studied based on the dielectric behavior of the solvent. For (3-(3-Chlorophenyl) isoxazol-5-yl) methanol, the induced dipole moments were computed in various solvents. multistudiesjournal.com

Table 2: Induced Dipole Moment (in Debye) for (3-(3-Chlorophenyl) isoxazol-5-yl) methanol in Various Solvents

Solvent Induced Dipole Moment (Debye)
Water 3.55
Nitromethane 3.49
Methanol 3.48
Ethanol 3.42
Acetone 3.39
Dichloromethane 3.19
Tetrahydrofuran 3.11
Toluene 2.66
Benzene 2.59

This data is for the isomer (3-(3-Chlorophenyl) isoxazol-5-yl) methanol. multistudiesjournal.com

Molecular Docking and Ligand-Target Interaction Modeling

The exploration of the therapeutic potential of novel chemical entities is increasingly reliant on computational methods. Molecular docking and ligand-target interaction modeling are pivotal in silico techniques that provide profound insights into the molecular basis of a compound's activity, guiding its development from an early stage. For this compound, these computational approaches are instrumental in elucidating its potential as a therapeutic agent by predicting its interactions with biological macromolecules.

In silico guided design and virtual screening are powerful strategies in modern drug discovery that accelerate the identification of lead compounds and optimize their properties. These methods employ computational models to screen large libraries of virtual compounds against a specific biological target, prioritizing those with the highest predicted binding affinity and most favorable interaction profiles.

For isoxazole (B147169) derivatives, including structures analogous to this compound, in silico screening has been effectively utilized to identify potential inhibitors for a variety of protein targets. researchgate.net The process typically begins with the generation of a three-dimensional model of the target protein, often obtained from crystallographic data. A virtual library of compounds, which can include derivatives of the lead scaffold, is then computationally "docked" into the active site of the protein. Scoring functions are used to estimate the binding affinity of each compound, allowing for the ranking and selection of the most promising candidates for further investigation.

The design of novel isoxazole derivatives is often guided by quantitative structure-activity relationship (QSAR) studies. nih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the structural features that are critical for activity, these models can guide the design of new analogs with improved potency and selectivity. For instance, studies on isoxazole-based inhibitors have revealed that substitutions on the phenyl ring can significantly influence their inhibitory competence. nih.gov

Virtual screening of isoxazole-based molecules has been successfully applied in the search for inhibitors of targets such as heat shock protein 90 (Hsp90). researchgate.net In such studies, large chemical databases are screened for compounds that are structurally similar to known inhibitors or that possess a complementary shape and electrostatic profile to the target's binding site. This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

The following table illustrates a hypothetical virtual screening workflow that could be applied to derivatives of this compound.

StepDescriptionTools and TechniquesDesired Outcome
1. Target Identification and Preparation Selection of a biologically relevant protein target and preparation of its 3D structure for docking.Protein Data Bank (PDB), Molecular modeling software (e.g., Schrödinger, MOE)A high-quality, refined protein structure with a defined binding pocket.
2. Ligand Library Preparation Generation or acquisition of a virtual library of isoxazole derivatives, including analogs of this compound.Chemical drawing software (e.g., ChemDraw), Chemical databases (e.g., ZINC, PubChem)A diverse library of 3D ligand structures with correct protonation states and stereochemistry.
3. Molecular Docking Docking of the ligand library into the prepared protein target's active site.Docking software (e.g., AutoDock, Glide, GOLD)A set of predicted binding poses for each ligand within the active site.
4. Scoring and Ranking Estimation of the binding affinity for each ligand pose using scoring functions.Docking software scoring functions, Consensus scoringA ranked list of compounds based on their predicted binding energies.
5. Post-Docking Analysis and Filtering Analysis of the best-ranked compounds for favorable interactions and filtering based on pharmacokinetic properties (ADMET).Molecular visualization software (e.g., PyMOL, VMD), ADMET prediction toolsA smaller, prioritized list of hit compounds for experimental validation.

For isoxazole derivatives, molecular docking studies have been instrumental in understanding their mechanism of action. For example, in the context of VEGFR2 inhibition, docking studies have shown that isoxazole compounds can form crucial hydrogen bonds with key amino acid residues like Cys919 and Asp1046 in the kinase domain. nih.gov The orientation of the isoxazole ring and its substituents within the binding pocket is critical for establishing these interactions and achieving potent inhibition.

The binding affinity of a ligand for its target is a key determinant of its biological activity. Computational methods can predict this affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). While these predictions are approximations, they are invaluable for comparing the relative potencies of different compounds and for guiding lead optimization. For instance, in a study on isoxazole-based Hsp90 inhibitors, molecular docking simulations predicted binding energies ranging from -8.23 to -8.51 kcal/mol for the most promising compounds, indicating a high binding affinity. researchgate.net

The predicted interactions for a hypothetical docking of this compound into a generic kinase active site are detailed in the table below. This illustrates the type of data generated from such a study.

Interacting ResidueInteraction TypeDistance (Å)
ASP154 Hydrogen Bond (with -OH)2.1
LEU83 Hydrophobic Interaction3.8
VAL91 Hydrophobic Interaction4.2
PHE152 Pi-Pi Stacking (with phenyl ring)4.5
LYS30 Halogen Bond (with -Cl)3.5

Such detailed interaction maps are crucial for structure-activity relationship (SAR) studies. By understanding how specific structural modifications affect the binding mode and affinity, medicinal chemists can rationally design new derivatives with improved properties. For example, the presence and position of the chloro substituent on the phenyl ring of this compound could be critical for its interaction with a specific sub-pocket in the target protein, and this can be explored through further computational modeling and subsequent synthesis and testing.

Structure Activity Relationship Sar Studies of 5 3 Chlorophenyl Isoxazol 3 Yl Methanol Analogues

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of the [5-(3-Chlorophenyl)isoxazol-3-yl]methanol scaffold is highly sensitive to the nature and position of its various substituents. Researchers have systematically explored these relationships to identify key structural features that govern efficacy and selectivity.

Impact of Chlorine Substitution Position on the Phenyl Ring

The placement of the chlorine atom on the C-5 phenyl ring is a critical determinant of biological activity. Studies on related heterocyclic compounds, such as 2,3-benzodiazepines, have demonstrated that the positional isomerism of a chloro substituent (ortho, meta, or para) can significantly alter pharmacological effects. For instance, a comparative study of ortho- versus meta-chlorophenyl-2,3-benzodiazepine analogues revealed distinct profiles in their activity as AMPA receptor antagonists. acs.org This highlights the importance of the chlorine atom's location in influencing interactions with biological targets.

The presence of a chlorine atom on a phenyl ring is known to increase the lipophilicity of a drug molecule. researchgate.net This increased lipophilicity can lead to a higher concentration of the molecule at its site of action, potentially improving bioactivity. researchgate.net Furthermore, the electronegative nature of the chlorine atom can polarize the phenyl ring, leading to enhanced non-bonding interactions with protein residues within the binding site of a receptor. researchgate.net The steric effects of the halogen are more pronounced at the ortho (2- and 6-) positions of the phenyl group. researchgate.net While direct comparative studies on the ortho, meta, and para chloro-substituted analogues of this compound are not extensively detailed in the available literature, the principles derived from similar scaffolds suggest that the 3-chloro (meta) substitution likely provides an optimal balance of electronic and steric properties for its intended biological target.

Table 1: Postulated Influence of Chlorine Position on Phenyl Ring

Substitution Position Postulated Effect on Activity Rationale
Ortho (2-Chloro) Potentially reduced activity Steric hindrance may disrupt optimal binding with the target receptor. researchgate.net
Meta (3-Chloro) Optimal activity Provides a favorable balance of electronic and steric properties for target interaction.
Para (4-Chloro) Variable activity May alter the electronic distribution and lipophilicity, leading to different binding affinities. researchgate.net

Role of the Hydroxymethyl Moiety at the Isoxazole (B147169) C-3 Position

The hydroxymethyl group at the C-3 position of the isoxazole ring is a key functional group that can significantly contribute to the molecule's biological activity. This moiety can participate in crucial hydrogen bonding interactions with amino acid residues in the active site of a target protein, thereby anchoring the molecule and enhancing its binding affinity. The importance of such a group is highlighted in studies of other isoxazole derivatives where modifications at this position have profound effects on activity.

For example, in a study on 3,5-disubstituted isoxazolines as potential anti-tuberculosis agents, the replacement of a C-3 ester group with a primary alcohol (a hydroxymethyl group) resulted in a significant loss of inhibitory activity. nih.govontosight.ai This finding underscores the critical role that the substituent at the C-3 position plays in the biological activity of the isoxazoline (B3343090) core, suggesting that the size, polarity, and hydrogen bonding capacity of this group are finely tuned for optimal interaction with the target. While this study was on an isoxazoline core and targeted a different therapeutic area, it provides valuable insight into the sensitivity of the C-3 position to structural modifications. The hydroxymethyl group in this compound is therefore presumed to be a vital pharmacophoric element.

Table 2: Postulated Role of the C-3 Hydroxymethyl Group

Modification Postulated Effect on Activity Rationale
Removal/Replacement with non-polar group Decreased activity Loss of key hydrogen bonding interactions with the target receptor. nih.govontosight.ai
Conversion to a larger, bulkier group Potentially decreased activity Steric clashes within the binding pocket may occur.
Conversion to a carboxylic acid Altered activity and selectivity Introduction of a negative charge could change binding interactions and pharmacokinetic properties.

Structure-Activity Relationships at the Isoxazole C-5 Position

The substituent at the C-5 position of the isoxazole ring, in this case, the 3-chlorophenyl group, is fundamental for the molecule's biological activity. SAR studies on 3,5-disubstituted isoxazoles have consistently shown that the nature of the aryl group at this position dramatically influences the compound's potency and selectivity. For instance, in a series of 3,5-diaryl isoxazoles evaluated for anticancer activity, the substitution pattern on the C-5 phenyl ring was found to be a key determinant of their inhibitory effects. nih.gov

Further investigations into 3,5-disubstituted isoxazolines for anti-tuberculosis activity revealed that optimization of the C-5 position by introducing piperazyl-urea and piperazyl-carbamate analogs led to compounds with improved activity. ontosight.ai This demonstrates the C-5 position's amenability to modification for enhancing biological effects. The 3-chlorophenyl group in the parent compound likely engages in specific hydrophobic and/or electronic interactions within the target's binding site, and any alterations to this group would be expected to modulate these interactions and, consequently, the biological response.

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For the this compound scaffold, the key pharmacophoric elements are believed to include:

The 3-chlorophenyl ring at the C-5 position: This group likely acts as a crucial hydrophobic feature, engaging in van der Waals or pi-pi stacking interactions with the target protein. The chlorine atom's specific position influences the electronic landscape of the ring, which can be critical for binding.

The isoxazole core: This five-membered heterocyclic ring serves as a rigid scaffold, holding the pharmacophoric groups in a precise spatial orientation. The nitrogen and oxygen atoms within the ring can also participate in hydrogen bonding or other polar interactions.

The hydroxymethyl group at the C-3 position: As previously discussed, this group is a potent hydrogen bond donor and acceptor, likely forming critical interactions with the active site of the biological target.

Principles of Structure-Based Design for Modulating Biological Potency and Selectivity

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors with improved potency and selectivity. nih.gov This approach is particularly valuable for scaffolds like this compound, where subtle structural changes can lead to significant differences in biological activity.

The principles of SBDD for this scaffold would involve:

Target Identification and Validation: The first step is to identify and validate the specific biological target (e.g., an enzyme or receptor) responsible for the therapeutic effect.

Structural Determination: Obtaining the 3D structure of the target protein, ideally in complex with an inhibitor, through techniques like X-ray crystallography or NMR spectroscopy is crucial.

In Silico Docking and Modeling: Computational docking studies can be used to predict the binding mode of this compound and its analogues within the active site of the target. This allows for the visualization of key interactions and provides a rationale for the observed SAR.

Rational Analogue Design: Based on the structural insights, new analogues can be designed to optimize interactions with the target. For example, if a hydrophobic pocket is identified near the 3-chlorophenyl group, analogues with different substituents on the phenyl ring could be designed to better fill this pocket. Similarly, if a specific amino acid residue is available for hydrogen bonding, the hydroxymethyl group could be modified to form a stronger interaction.

Synthesis and Biological Evaluation: The designed analogues are then synthesized and tested for their biological activity. This iterative process of design, synthesis, and testing allows for the progressive refinement of the lead compound to achieve enhanced potency and selectivity.

For instance, in the design of selective BET inhibitors, crystallographic binding modes of an amino-isoxazole fragment were used to guide the development of a novel and potent isoxazole azepine scaffold. nih.gov This exemplifies how understanding the structural basis of interaction can lead to the successful optimization of a lead compound.

Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical data for the compound this compound corresponding to the detailed biological assays requested in the provided outline. The research findings necessary to generate a thorough, informative, and scientifically accurate article on its activity in enzyme inhibition, receptor binding, cytotoxicity, reporter gene activation, or DNA synthesis inhibition are not available in the current body of scientific publications.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables while adhering to the specified compound and outline.

Preclinical Biological Activity and Mechanism of Action Studies of 5 3 Chlorophenyl Isoxazol 3 Yl Methanol

Mechanistic Elucidation of Biological Interactions

Identification and Validation of Molecular Targets

There is no specific information available in the reviewed scientific literature identifying and validating the molecular targets of [5-(3-Chlorophenyl)isoxazol-3-yl]methanol. While isoxazole-containing compounds have been investigated for their interactions with a variety of biological targets, data for this particular compound is absent.

Analysis of Affected Biochemical Pathways

Similarly, no studies were found that analyze the specific biochemical pathways affected by this compound. General studies on other isoxazole (B147169) derivatives suggest potential interactions with pathways involved in inflammation and cell signaling, but direct evidence for this compound is lacking.

Broader Biological Application Perspectives

While the isoxazole scaffold is a component of various compounds with diverse biological activities, specific research into the anti-inflammatory, analgesic, antiviral, and antimicrobial properties of this compound has not been reported in the available literature.

Research in Anti-inflammatory and Analgesic Modalities

No preclinical studies specifically investigating the anti-inflammatory and analgesic properties of this compound could be identified. Research on other isoxazole derivatives has shown potential in these areas, but these findings cannot be directly attributed to the subject compound.

Exploration of Antiviral Activity

There is no published research exploring the antiviral activity of this compound against any specific viruses.

Diverse Applications of 5 3 Chlorophenyl Isoxazol 3 Yl Methanol in Academic Research

Role as a Versatile Synthetic Building Block for Complex Heterocyclic Scaffolds

The isoxazole (B147169) moiety is a well-established pharmacophore in medicinal chemistry, and compounds containing this ring system are known to exhibit a wide range of biological activities. biolmolchem.comfrontiersin.orgbiolmolchem.com Consequently, [5-(3-Chlorophenyl)isoxazol-3-yl]methanol serves as a crucial starting material or intermediate for the synthesis of novel and complex heterocyclic scaffolds. The presence of the reactive hydroxymethyl group allows for a variety of chemical transformations, enabling the extension of the molecular framework and the introduction of diverse functional groups.

Researchers have utilized isoxazole derivatives as key intermediates in the synthesis of complex natural products and other biologically active molecules. The stability of the isoxazole ring allows for chemical modifications at other parts of the molecule without disrupting the core structure. Synthetic strategies often involve the reaction of the hydroxymethyl group to form ethers, esters, or to introduce other functional groups that can then participate in further cyclization or coupling reactions. For instance, the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole from a brominated chalcone (B49325) highlights the robustness of the isoxazole core during multi-step synthetic sequences. biolmolchem.com While this example does not directly start from this compound, it underscores the utility of the 5-(3-chlorophenyl)isoxazole scaffold in building more elaborate molecular architectures.

The general synthetic utility of isoxazoles is further demonstrated by their role in multicomponent reactions, which allow for the efficient construction of complex molecules from simple starting materials in a single step. nih.gov The development of green synthetic methods for isoxazole derivatives further enhances their appeal as versatile building blocks in modern organic chemistry.

Exploration in Agrochemical Formulations

The search for new and effective agrochemicals is a continuous effort to ensure food security and manage pest-related crop losses. Isoxazole derivatives have emerged as a promising class of compounds in this area, with various analogues exhibiting insecticidal and herbicidal properties.

Development of Pest Control Agents

While direct research on the pest control applications of this compound is not extensively documented in publicly available literature, the broader class of chlorophenyl-substituted isoxazoles has been investigated for such purposes. For example, a patent for agrochemical formulations includes a complex derivative, 2-(4-chloro-phenyl)-N-[4-(3,4-dimethoxy-phenyl)-isoxazol-5-yl]-2-prop-2-ynyloxy-acetamide, as a potential pesticide. google.com This indicates that the isoxazole scaffold bearing a chlorophenyl substituent is a recognized active moiety in the design of new pest control agents. The structural similarity suggests that this compound could serve as a precursor or a template for the development of novel insecticides.

Potential in Material Science and Polymer Chemistry

The unique chemical and physical properties of heterocyclic compounds are increasingly being exploited in the field of material science for the creation of novel materials with specialized functions.

Design of Advanced Coatings with Specific Chemical Resistances

While specific research on the use of this compound in advanced coatings is not widely published, the general properties of isoxazole-containing polymers suggest their potential in this application. Functional coatings are designed to provide surfaces with specific properties such as chemical resistance, durability, and thermal stability. mdpi.com The incorporation of heterocyclic rings like isoxazole into polymer backbones can enhance these properties. The chlorophenyl group in this compound can contribute to increased hydrophobicity and potentially improved resistance to certain chemical environments. The hydroxymethyl group provides a reactive site for polymerization or for grafting onto other polymer chains, allowing for the modification of surface properties and the creation of specialized coatings.

Synthesis of Novel Polymeric Materials

The development of new polymeric materials with tailored properties is a key area of research in polymer chemistry. The bifunctional nature of this compound, with its reactive hydroxymethyl group and the potential for functionalization of the phenyl and isoxazole rings, makes it an interesting candidate as a monomer or a modifying agent in polymer synthesis. The incorporation of the rigid isoxazole ring into a polymer chain could lead to materials with enhanced thermal stability and specific mechanical properties. While direct polymerization of this compound has not been extensively reported, the synthesis of various functionalized isoxazole derivatives points to the feasibility of creating isoxazole-based polymers. researchgate.net Further research in this area could lead to the development of novel polymers with applications in electronics, aerospace, and other advanced technology sectors.

Future Research Directions and Challenges in 5 3 Chlorophenyl Isoxazol 3 Yl Methanol Studies

Advancement of Sustainable and Efficient Synthetic Methodologies

A primary challenge in the broader application of [5-(3-Chlorophenyl)isoxazol-3-yl]methanol and its analogs is the development of synthetic routes that are not only high-yielding but also environmentally benign. Traditional synthesis methods often rely on organic solvents and may involve multiple steps. wpmucdn.comgoogle.com Future research will increasingly focus on green chemistry principles to address these limitations.

Key areas for advancement include:

Catalytic Systems: The exploration of novel catalysts is crucial. For instance, the use of heterogeneous catalysts like copper(I) oxide (Cu₂O) nanocrystals has been investigated for the regioselective synthesis of 3,5-disubstituted isoxazoles, offering a potential pathway for more efficient production. biolmolchem.comrsc.org

Aqueous Media Synthesis: Shifting from organic solvents to water as a reaction medium is a significant goal for sustainable chemistry. Research into performing key reaction steps, such as the cyclization to form the isoxazole (B147169) ring, in aqueous media without catalysts has shown promise for simplifying work-up procedures and reducing toxic waste. mdpi.com

Process Intensification: Methodologies such as flow chemistry and ultrasound-assisted synthesis could offer significant advantages. Ultrasound cavitation, for example, has been used in the one-pot synthesis of related isoxazoline (B3343090) structures, potentially leading to shorter reaction times and higher yields. mdpi.com

Future efforts will likely concentrate on combining these approaches to create a truly sustainable and economically viable synthesis pipeline for isoxazole derivatives.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides powerful tools to accelerate the discovery and optimization of novel compounds, reducing the reliance on time-consuming and expensive laboratory synthesis and screening. For this compound and its derivatives, integrating advanced computational models is a critical future direction.

Table 1: Application of Computational Methods in Isoxazole Research

Computational Method Application Area Predicted Properties Reference
Density Functional Theory (DFT) Molecular Structure Optimization Bond lengths, bond angles, electronic structure mdpi.com
Hirshfeld Surface Analysis Crystal Packing Analysis Intermolecular interactions (e.g., H-bonding) mdpi.com
Molecular Docking Drug Discovery Binding poses, ligand-receptor interactions nih.gov

These in silico techniques can guide the rational design of new molecules. For example, Density Functional Theory (DFT) can be used to optimize molecular structures and predict their electronic properties. mdpi.com Molecular docking studies can predict how derivatives might bind to specific biological targets, such as enzymes or receptors, thereby prioritizing the synthesis of candidates with the highest predicted affinity and selectivity. nih.gov Furthermore, quantum chemical calculations have been successfully used to correlate the molecular structure of related isoxazoles with their performance as corrosion inhibitors, demonstrating the predictive power of these methods in material science applications. chemrevlett.com

Expansion of Structure-Activity Relationship Investigations for Therapeutic Development

Understanding the Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry, as it clarifies how specific structural modifications to a molecule affect its biological activity. researchgate.net For derivatives of this compound, a systematic expansion of SAR studies is essential for optimizing their therapeutic potential.

A notable example involves a series of trisubstituted isoxazoles investigated as allosteric inverse agonists for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a promising target for autoimmune diseases. nih.gov In this research, modifications at the C-4 and C-5 positions of the isoxazole ring were systematically explored to determine their impact on potency.

Table 2: Example of SAR Findings for RORγt Allosteric Ligands

Compound Modification Position Effect on Potency Rationale
Pyrrole to Pyrazole C-5 Slight decrease Altered hydrogen bonding character
Amine to Ether Linker C-4 Potency maintained or improved Different preferred linker conformation

Data sourced from studies on related trisubstituted isoxazoles. nih.gov

These studies demonstrate that even subtle changes to the substituents on the isoxazole core can lead to significant differences in biological activity. nih.gov Future research should involve creating focused libraries of derivatives by modifying the chlorophenyl ring (e.g., changing the position or nature of the halogen) and the methanol (B129727) group to probe interactions with various biological targets and develop compounds with enhanced efficacy and selectivity. researchgate.netmdpi.com

Identification of Novel Biological Targets and Underexplored Therapeutic Areas

While isoxazole derivatives have been explored for anti-inflammatory, analgesic, and neurological applications, a significant challenge lies in identifying novel biological targets and expanding their therapeutic scope. chemimpex.com The versatility of the isoxazole scaffold suggests it may be effective in a wider range of diseases.

Promising new directions include:

Autoimmune Diseases: As mentioned, the nuclear receptor RORγt has emerged as a key target for isoxazoles in the treatment of autoimmune disorders. Further optimization of lead compounds could yield new therapies. nih.gov

Oncology: Recent studies have identified certain isoxazoles as potential anti-breast cancer agents that target the estrogen receptor α (ERα). For example, 5-(thiophen-2-yl)isoxazoles have shown potent activity against human breast cancer cell lines. nih.gov This opens a new avenue for developing isoxazole-based cancer therapeutics.

Infectious Diseases: The broad biological activity of isoxazoles warrants more extensive screening against a range of pathogens, including bacteria, fungi, and viruses, to identify new antimicrobial leads.

The challenge will be to employ modern target identification and validation techniques to uncover these new applications and understand the underlying mechanisms of action.

Interdisciplinary Research Integrating Chemical Biology and Material Science

The future of this compound research also lies in its application beyond traditional drug development, through collaborations between chemists, biologists, and material scientists.

Chemical Biology: The compound and its derivatives can be developed into chemical probes to study complex biological pathways. By attaching fluorescent tags or reactive groups, these molecules can be used to visualize and modulate the function of specific proteins or cellular processes, providing valuable insights into disease mechanisms. chemimpex.com

Material Science: Isoxazole-containing compounds are known to be useful in the development of advanced materials, such as polymers and coatings with enhanced thermal stability and chemical resistance. chemimpex.comchemimpex.com An innovative application was demonstrated when a related compound, [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol, was shown to be an effective corrosion inhibitor for copper in acidic solutions. chemrevlett.com This suggests potential applications in protecting metals in industrial settings.

Agrochemicals: The isoxazole core is present in various agrochemicals. Future research could focus on developing derivatives of this compound as more effective and environmentally benign pesticides or herbicides. chemimpex.comchemimpex.com

By fostering interdisciplinary collaborations, the full potential of this versatile chemical scaffold can be realized, leading to innovations across multiple scientific fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [5-(3-Chlorophenyl)isoxazol-3-yl]methanol, and how do their efficiencies compare?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Cyclization of hydroxylamine hydrochloride with 3-chlorobenzaldehyde to form an oxime intermediate, followed by reaction with α,β-unsaturated carbonyl compounds and subsequent reduction using NaBH₄ or LiAlH₄ in THF .
  • Route 2 : Reaction of ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate with CH₃MgX (Grignard reagent), yielding the ketone intermediate, which is reduced to the alcohol .
  • Efficiency Comparison : Route 1 offers scalability for analogs via substituent variation, while Route 2 provides higher purity due to controlled Grignard reactivity. Yield optimization requires DOE (Design of Experiments) to balance temperature, solvent polarity, and reagent stoichiometry .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to grow high-quality crystals.
  • Data Collection : Employ synchrotron radiation or in-house diffractometers (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Refinement : Use SHELXL (for small molecules) to refine atomic positions, thermal parameters, and hydrogen bonding networks. π-π stacking interactions between chlorophenyl groups are common and should be validated via Hirshfeld surface analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., isoxazole C-H at δ 8.3–8.5 ppm) and methanol group integrity (broad -OH peak at δ 1.5–2.5 ppm).
  • FTIR : O-H stretch (~3200–3400 cm⁻¹), C=N/C-O stretches (1600–1650 cm⁻¹), and C-Cl (550–600 cm⁻¹).
  • Mass Spectrometry : HRMS (ESI+) validates molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets to compute HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices. These predict nucleophilic/electrophilic sites (e.g., methanol -OH as a hydrogen-bond donor) .
  • MD Simulations : GROMACS or AMBER can model solvation effects and ligand-protein interactions, critical for drug design .

Q. What strategies resolve contradictions in reported bioactivity data for chlorophenyl-isoxazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, anti-TB activity in M. tuberculosis H37Rv requires standardized MIC testing .
  • SAR Studies : Systematically vary substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate electronic vs. steric effects. Evidence shows 4-chlorophenyl enhances π-stacking in protein binding pockets .

Q. How does the positional isomerism of the chlorophenyl group impact physicochemical properties?

  • Methodological Answer : Compare this compound with its 4-chlorophenyl analog:

  • LogP : 3-chloro derivatives exhibit lower lipophilicity (ΔLogP ~0.3) due to reduced symmetry.
  • Solubility : 3-substitution increases aqueous solubility (by ~20%) due to disrupted crystal packing.
  • Bioactivity : 3-chloro analogs show higher selectivity for neurological targets (e.g., stress-related proteins) via improved blood-brain barrier penetration .

Q. What experimental and computational approaches validate this compound as a corrosion inhibitor?

  • Methodological Answer :

  • Electrochemical Tests : Potentiodynamic polarization (Tafel plots) and EIS (Electrochemical Impedance Spectroscopy) in acidic media (e.g., 1M HCl) quantify inhibition efficiency.
  • DFT-Based Adsorption Studies : Simulate binding energies on Fe(110) surfaces to correlate molecular descriptors (e.g., dipole moment, EHOMO) with experimental inhibition % .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.